m-Anisaldehyde-d3

Description

Properties

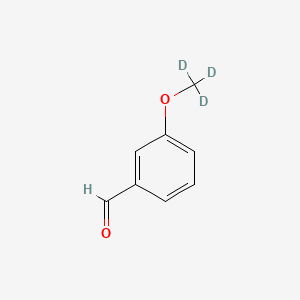

IUPAC Name |

3-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of m-Anisaldehyde: A Technical Overview

Introduction

m-Anisaldehyde (3-methoxybenzaldehyde) is an aromatic organic compound and an isomer of the more commonly known p-anisaldehyde. While its para- and ortho-isomers are well-documented in a variety of natural sources, the natural occurrence of m-anisaldehyde is significantly less reported in scientific literature. This technical guide synthesizes the current, albeit limited, available information on the natural sources of m-anisaldehyde, providing a resource for researchers, scientists, and professionals in drug development. The data presented herein is based on existing metabolomic studies and phytochemical analyses.

Natural Sources of m-Anisaldehyde

Current research has identified m-anisaldehyde in a select number of biological sources, spanning the plant and fungal kingdoms. The confirmed and suggested natural occurrences are detailed below.

Plants

-

Syzygium aromaticum (Clove): m-Anisaldehyde has been reported to be a component of the essential oil derived from clove buds.

-

Brassica napus (Rapeseed): Metabolomic studies have identified m-anisaldehyde as a metabolite within this plant species.[1]

Fungi

-

Microdiplodia sp.: An endophytic fungus, Microdiplodia sp., has been found to produce microdiplanol, a derivative of m-anisaldehyde. This suggests the fungus possesses the biosynthetic machinery for m-anisaldehyde production.

Quantitative Data

Quantitative analysis of m-anisaldehyde in natural sources is not extensively documented. The following table summarizes the available data. It is important to note that the concentration in clove bud oil is from a single database and awaits further validation in peer-reviewed literature.

| Natural Source | Part/Matrix | Compound | Concentration | Method of Analysis |

| Syzygium aromaticum | Clove Bud Oil | m-Anisaldehyde | 3900 mg/kg | Not Specified |

Experimental Protocols

Detailed experimental protocols specifically for the extraction and quantification of m-anisaldehyde from natural sources are scarce. However, a general methodology for the analysis of volatile compounds in plant essential oils, such as that from Syzygium aromaticum, can be adapted.

Generalized Protocol for the Analysis of m-Anisaldehyde in Clove Bud Essential Oil

-

Extraction of Essential Oil:

-

The essential oil from dried clove buds is typically extracted via hydrodistillation or steam distillation using a Clevenger-type apparatus.

-

The collected oil is then dried over anhydrous sodium sulfate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5 or HP-5MS) is used for the separation and identification of volatile compounds.

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) prior to injection.

-

GC Conditions:

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A representative program might start at 60°C, hold for a few minutes, and then ramp up to 250-300°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: A scan range of approximately 35-550 amu is typical.

-

Ion Source and Quadrupole Temperatures: These are maintained at stable temperatures, for instance, 230°C and 150°C, respectively.

-

-

Compound Identification: The identification of m-anisaldehyde is achieved by comparing its mass spectrum and retention index with that of a pure standard and by matching with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is generated using a certified reference standard of m-anisaldehyde. An internal standard can also be used to improve accuracy.

-

Biosynthetic Pathways

The specific biosynthetic pathway for m-anisaldehyde in the identified natural sources has not been elucidated. However, the biosynthesis of benzaldehyde derivatives in plants and fungi generally originates from the shikimate pathway.

Hypothetical Biosynthetic Pathway of m-Anisaldehyde

In fungi, benzaldehydes are often synthesized via the polyketide pathway. A hypothetical pathway for m-anisaldehyde could involve the following key steps:

-

Polyketide Synthesis: A polyketide synthase (PKS) enzyme would catalyze the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain.

-

Cyclization and Aromatization: The polyketide chain would undergo cyclization and aromatization to form a phenolic precursor.

-

Hydroxylation and Methylation: A series of enzymatic modifications, including hydroxylation and methylation (catalyzed by O-methyltransferases), would lead to the formation of the 3-methoxy group.

-

Aldehyde Formation: The aldehyde group could be formed through the reduction of a corresponding carboxylic acid or the oxidation of a benzyl alcohol intermediate.

In plants, the pathway would likely proceed from L-phenylalanine, an output of the shikimate pathway, through a series of enzymatic steps involving deamination, hydroxylation, and methylation to form precursors that are then converted to m-anisaldehyde.

The natural occurrence of m-anisaldehyde is a subject that requires further investigation. While it has been identified in Syzygium aromaticum and Brassica napus, and is suggested to be produced by Microdiplodia sp., there is a significant lack of comprehensive data regarding its concentration in these and other potential natural sources. Furthermore, detailed experimental protocols for its specific isolation and quantification, as well as the elucidation of its biosynthetic pathways, remain key areas for future research. The information presented in this guide serves as a foundational summary of the current knowledge and highlights the opportunities for further scientific exploration in this area.

References

m-Anisaldehyde-d3 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard for m-Anisaldehyde-d3, a deuterated analog of m-Anisaldehyde. This document is intended for use by professionals in research, quality control, and drug development who utilize stable isotope-labeled compounds as internal standards or for metabolic studies.

Core Specifications

The analytical standard of m-Anisaldehyde-d3 is characterized by its high isotopic enrichment and chemical purity, ensuring reliable and accurate results in sensitive analytical applications. The key specifications are summarized in the table below.

| Parameter | Specification |

| Chemical Name | 3-(Methoxy-d3)-benzaldehyde |

| Synonyms | m-Anisaldehyde-d3 |

| CAS Number | 1219795-07-9 |

| Unlabeled CAS Number | 591-31-1 |

| Molecular Formula | C₈H₅D₃O₂ |

| Molecular Weight | 139.17 g/mol |

| Isotopic Enrichment | ≥ 99 atom % D[1] |

| Chemical Purity | ≥ 96%[1] |

| Appearance | Not specified, typically a liquid |

| Storage | Room temperature[1] |

Physicochemical Properties (based on unlabeled m-Anisaldehyde)

While specific data for the deuterated form is limited, the physicochemical properties of the unlabeled m-Anisaldehyde provide a useful reference.

| Property | Value |

| Boiling Point | 143 °C at 50 mmHg |

| Density | 1.117 g/mL at 20 °C |

| Refractive Index | n20/D 1.553 |

Experimental Protocols

The following section outlines a general methodology for the quality control and analysis of m-Anisaldehyde-d3, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative example and may require optimization based on the specific instrumentation and analytical goals.

Identity and Purity Assessment by GC-MS

This method is suitable for confirming the identity and determining the chemical purity of m-Anisaldehyde-d3.

a. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for purity assessment and a mass spectrometer (MS) for identity confirmation.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector Temperature (FID): 280 °C.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

b. Sample Preparation:

-

Prepare a 1 mg/mL solution of the m-Anisaldehyde-d3 standard in a suitable solvent such as acetone or ethyl acetate.

c. Data Analysis:

-

Purity: Determined by the area percent of the principal peak in the FID chromatogram.

-

Identity: Confirmed by comparing the obtained mass spectrum with a reference spectrum, looking for the molecular ion (M+) at m/z 139 and characteristic fragmentation patterns.

Isotopic Enrichment Analysis by GC-MS

This method is used to determine the percentage of deuterium incorporation in the m-Anisaldehyde-d3 standard.

a. Instrumentation and Conditions:

-

Utilize the same GC-MS system and conditions as described in the identity and purity assessment.

b. Sample Preparation:

-

Prepare a dilute solution (e.g., 10-50 µg/mL) of the m-Anisaldehyde-d3 standard in a suitable solvent.

c. Data Analysis:

-

Acquire the mass spectrum of the m-Anisaldehyde-d3 peak.

-

Determine the relative intensities of the molecular ion peaks for the deuterated (m/z 139) and non-deuterated (m/z 136) species.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Intensity(m/z 139) / (Intensity(m/z 139) + Intensity(m/z 136))] x 100

-

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of an m-Anisaldehyde-d3 analytical standard.

References

Technical Guide: m-Anisaldehyde-d3 Material Safety Data

Disclaimer: This document provides a technical guide based on the material safety data available for the non-deuterated analogue, m-Anisaldehyde (3-Methoxybenzaldehyde). The toxicological and physicochemical properties of m-Anisaldehyde-d3 are expected to be very similar to its non-deuterated counterpart. However, this guide should be used for informational purposes, and it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for m-Anisaldehyde-d3 before handling.

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of m-Anisaldehyde. These values are critical for researchers and drug development professionals in designing experiments and understanding the compound's behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 143 °C at 50 mmHg | [1][2] |

| Density | 1.117 g/mL at 20 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Refractive Index | 1.5510 to 1.5550 (20°C, 589 nm) | [3] |

| Water Solubility | 2 g/L at 20 °C (literature value) |

Section 2: Toxicological Data

Understanding the toxicological profile of a compound is paramount for ensuring laboratory safety. The following table outlines the available acute toxicity data for m-Anisaldehyde.

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 2400 mg/kg | Mouse | [4] |

| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | [4] |

Section 3: Hazard Identification and Classification

This section details the hazard classifications for m-Anisaldehyde according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[5] |

Section 4: Experimental Protocols - Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper experimental protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

-

Skin Protection:

-

Wear a lab coat.[4]

-

Wear suitable protective gloves (e.g., butyl rubber).

-

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[4]

Handling Procedures:

-

Before use, read the supplier-specific Safety Data Sheet (SDS) for m-Anisaldehyde-d3.

-

Don personal protective equipment as outlined above.

-

Dispense the required amount of the compound in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

After handling, wash hands thoroughly with soap and water.[1][5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

Section 5: Diagrams

The following diagrams illustrate key workflows and relationships relevant to the safe handling and potential biological interactions of m-Anisaldehyde-d3.

Caption: Experimental Workflow for Handling m-Anisaldehyde-d3.

Caption: Potential Exposure Routes and Health Effects of m-Anisaldehyde.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of m-Anisaldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of m-Anisaldehyde-d3. Understanding the fragmentation pathways of isotopically labeled compounds is paramount for their use as internal standards in quantitative bioanalytical studies and for elucidating reaction mechanisms. This document outlines the predicted fragmentation, presents the data in a structured format, and provides a generalized experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectrum of m-Anisaldehyde-d3 is characterized by a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavages of the aromatic aldehyde and deuterated methoxy group. The quantitative data for the predicted major fragment ions are summarized in Table 1. The deuteration is on the methoxy group (-OCD₃).

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 139 | [M]⁺ | - | High |

| 138 | [M-H]⁺ | H• | Moderate |

| 110 | [M-CHO]⁺ | CHO• | Moderate |

| 108 | [M-CD₃]⁺ | CD₃• | Moderate to High |

| 80 | [C₆H₄O]⁺ | CO | Low |

| 77 | [C₆H₅]⁺ | CHO• + CO | Moderate |

Table 1. Predicted major fragment ions and their relative abundances in the electron ionization mass spectrum of m-Anisaldehyde-d3.

Core Fragmentation Pathways

The fragmentation of m-Anisaldehyde-d3 under electron ionization is primarily driven by the stability of the aromatic ring and the functional groups attached to it. The presence of the deuterium-labeled methoxy group provides a unique signature in the mass spectrum.

A key fragmentation route for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion.[1][2] Another significant pathway involves the cleavage of the formyl group (CHO•).[1][3] For m-Anisaldehyde-d3, the loss of the deuterated methyl radical (CD₃•) from the methoxy group is a prominent fragmentation pathway.[3] Subsequent loss of carbon monoxide (CO) from the resulting ions is also a common feature for aromatic aldehydes and ketones.[3]

The following diagram illustrates the principal fragmentation pathways of m-Anisaldehyde-d3.

Caption: Predicted EI mass spectrometry fragmentation pathway of m-Anisaldehyde-d3.

Experimental Protocol: A Generalized Approach

The following provides a detailed, generalized methodology for the analysis of m-Anisaldehyde-d3 using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of m-Anisaldehyde-d3 in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations (e.g., 1-100 µg/mL) using the same solvent.

2. Gas Chromatography (GC) Conditions:

-

GC System: An Agilent 8890 GC system or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase at 10°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

MS System: An Agilent 5977C Mass Spectrometric Detector or a similar single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 250°C.

-

Acquisition Mode: Full scan.

-

Scan Range: m/z 40-200.

4. Data Analysis:

-

Acquired mass spectra are processed using the instrument's software (e.g., Agilent MassHunter).

-

The fragmentation pattern is analyzed by identifying the molecular ion and major fragment ions. The observed fragmentation should be compared with the predicted pattern outlined in this guide and with spectral libraries (e.g., NIST).

This technical guide provides a foundational understanding of the mass spectrometric behavior of m-Anisaldehyde-d3. The provided data and protocols can be adapted by researchers for method development, quantitative analysis, and mechanistic studies involving this isotopically labeled compound.

References

physical and chemical properties of deuterated m-Anisaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated m-Anisaldehyde. Given the limited availability of experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, m-Anisaldehyde, to provide estimations and context. The guide is intended for use in research, drug development, and other scientific applications where deuterated compounds are of interest.

Core Physical and Chemical Properties

Deuterium labeling is a powerful tool in mechanistic studies, quantitative analysis, and for altering metabolic profiles of pharmacologically active molecules. While specific experimental data for deuterated m-Anisaldehyde is scarce, its properties can be reliably extrapolated from the well-characterized non-deuterated form. The primary difference will be an increase in molecular weight corresponding to the number of deuterium atoms incorporated. Other physical properties such as boiling point, melting point, and density are expected to show minor variations.

Table 1: Physical and Chemical Properties of m-Anisaldehyde and Estimated Properties for Deuterated m-Anisaldehyde

| Property | m-Anisaldehyde (Non-deuterated) | Deuterated m-Anisaldehyde (Formyl-d1) (Estimated) | Deuterated m-Anisaldehyde (Methoxy-d3) (Estimated) |

| Molecular Formula | C₈H₈O₂[1][2] | C₈H₇DO₂ | C₈H₅D₃O₂ |

| Molecular Weight | 136.15 g/mol [1][2][3] | 137.16 g/mol | 139.17 g/mol |

| Appearance | Clear brown to colorless to light yellow liquid[1][4] | Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid |

| Boiling Point | 228-229 °C[1]; 143 °C at 50 mmHg[3][5][6] | Slightly higher than non-deuterated form | Slightly higher than non-deuterated form |

| Melting Point | Not readily available (liquid at room temperature) | Not readily available | Not readily available |

| Density | 1.117 g/mL at 20 °C[3][4][5]; 1.1149 g/cm³ at 20 °C[1] | Slightly higher than non-deuterated form | Slightly higher than non-deuterated form |

| Refractive Index | n20/D 1.553[3][5][6] | Similar to non-deuterated form | Similar to non-deuterated form |

| Flash Point | 113 °C (closed cup)[5][6] | Similar to non-deuterated form | Similar to non-deuterated form |

| Solubility | Slightly soluble in water[1]. Soluble in organic solvents. | Similar to non-deuterated form | Similar to non-deuterated form |

| CAS Number | 591-31-1[1][2][3][4] | Not available | Not available |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of deuterated compounds. The following sections detail the expected spectroscopic characteristics of deuterated m-Anisaldehyde based on the known spectra of its non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for verifying deuteration. The absence of a proton signal at a specific chemical shift and the potential presence of a deuterium signal (if observed) confirm successful labeling.

-

¹H NMR of m-Anisaldehyde (in DMSO-d₆):

-

δ 9.98 (s, 1H, Aldehyde)

-

δ 7.51 (d, J = 6.2 Hz, 2H, Aromatic)

-

δ 7.41 (s, 1H, Aromatic)

-

δ 7.30 – 7.25 (m, 1H, Aromatic)

-

δ 3.82 (s, 3H, Methoxy)[7]

-

-

¹³C NMR of m-Anisaldehyde (in DMSO-d₆):

-

δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4[7]

-

Implications of Deuteration:

-

Formyl-d1-m-Anisaldehyde: The singlet at ~9.98 ppm in the ¹H NMR spectrum would disappear.

-

Methoxy-d3-m-Anisaldehyde: The singlet at ~3.82 ppm in the ¹H NMR spectrum would disappear. In the ¹³C NMR, the methoxy carbon signal would likely show a multiplet due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the mass increase due to deuteration.

-

Deuterated m-Anisaldehyde: The molecular ion peak will shift according to the number of deuterium atoms incorporated. For example, a mono-deuterated species would show a molecular ion at m/z ≈ 137.16.

Infrared (IR) Spectroscopy

IR spectroscopy can also indicate deuteration through shifts in vibrational frequencies.

-

m-Anisaldehyde: Key stretches include C-H (aldehyde), C=O (aldehyde), and C-O (methoxy).

-

Deuterated m-Anisaldehyde:

-

Formyl-d1: The C-H stretching frequency of the aldehyde group (typically around 2700-2900 cm⁻¹) would be replaced by a C-D stretch at a lower wavenumber (around 2000-2200 cm⁻¹).

-

Methoxy-d3: The C-H stretches of the methoxy group would be replaced by C-D stretches at lower wavenumbers.

-

Experimental Protocols

Synthesis of Formyl-d1-m-Anisaldehyde

A common method for introducing deuterium at the formyl position is through N-heterocyclic carbene (NHC) catalysis in the presence of D₂O.[9][10][11]

General Workflow for NHC-Catalyzed H/D Exchange:

Figure 1: General workflow for the synthesis of formyl-d1-m-Anisaldehyde.

Methodology:

-

m-Anisaldehyde is dissolved in a suitable solvent.

-

An N-heterocyclic carbene (NHC) catalyst is added.

-

D₂O is introduced as the deuterium source.

-

The reaction is stirred, typically at room temperature, until H/D exchange is complete.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified, for example, by column chromatography.

Synthesis of Methoxy-d3-m-Anisaldehyde

Deuteration at the methoxy position would typically involve the synthesis of the molecule using a deuterated precursor, such as deuterated methyl iodide (CD₃I).

General Synthetic Pathway:

Figure 2: General synthetic pathway for methoxy-d3-m-Anisaldehyde.

Methodology:

-

3-Hydroxybenzaldehyde is treated with a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

-

Deuterated methyl iodide (CD₃I) is added as the electrophile.

-

The reaction proceeds via a Williamson ether synthesis mechanism.

-

After the reaction is complete, the product is worked up and purified.

Applications in Research and Drug Development

Deuterated m-Anisaldehyde can serve as a valuable tool in several areas:

-

Metabolic Studies: Replacing protons with deuterium can alter the rate of metabolic processes (the kinetic isotope effect). This can be used to study the metabolic fate of m-Anisaldehyde or related compounds.

-

Tracer Studies: Deuterium-labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays, such as in pharmacokinetic studies.

-

Mechanistic Elucidation: The position of the deuterium label can provide insights into reaction mechanisms.

Safety and Handling

The safety and handling precautions for deuterated m-Anisaldehyde are expected to be similar to those for the non-deuterated compound.

-

Hazards: May cause skin, eye, and respiratory irritation.[5]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[1][4]

This guide provides a foundational understanding of deuterated m-Anisaldehyde for research and development purposes. As more experimental data becomes available, this information will be updated.

References

- 1. m-Anisaldehyde(591-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. m-Anisaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 3. 间茴香醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 间茴香醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 间茴香醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 10. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Enrichment of m-Anisaldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment analysis of m-Anisaldehyde-d3. This deuterated analog of m-anisaldehyde is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies of drug metabolism. This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the data in a clear and accessible format.

Synthesis of m-Anisaldehyde-d3

The synthesis of m-Anisaldehyde-d3 can be readily achieved through the methylation of 3-hydroxybenzaldehyde using a deuterated methylating agent. This approach ensures the specific incorporation of three deuterium atoms at the methoxy position.

Proposed Synthetic Pathway

The most straightforward and efficient method for the synthesis of m-Anisaldehyde-d3 is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a deuterated methyl source, such as iodomethane-d3, in the presence of a base.

Caption: Synthetic pathway for m-Anisaldehyde-d3.

Experimental Protocol

This protocol details the synthesis of m-Anisaldehyde-d3 from 3-hydroxybenzaldehyde and iodomethane-d3.

Materials:

-

3-hydroxybenzaldehyde

-

Iodomethane-d3 (CD3I)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Slowly add iodomethane-d3 (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude m-Anisaldehyde-d3.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure m-Anisaldehyde-d3.

| Reactant/Reagent | Molar Equivalent | Purity |

| 3-Hydroxybenzaldehyde | 1.0 | ≥98% |

| Iodomethane-d3 | 1.2 | 99.5 atom % D |

| Potassium Carbonate | 1.5 | ≥99% |

Table 1: Reactant specifications for the synthesis of m-Anisaldehyde-d3.

| Parameter | Value |

| Reaction Temperature | Reflux (Acetone) |

| Reaction Time | 4-6 hours |

| Yield (Typical) | 85-95% |

Table 2: Typical reaction parameters and yield for the synthesis of m-Anisaldehyde-d3.

Determination of Isotopic Enrichment

The isotopic enrichment of the synthesized m-Anisaldehyde-d3 is a critical parameter and can be accurately determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Workflow for Isotopic Purity Assessment

Caption: Analytical workflow for isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique to determine the distribution of isotopologues and calculate the isotopic enrichment.[2]

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of the purified m-Anisaldehyde-d3 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer.

-

Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues.

-

Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3) species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

| Isotopologue | Expected m/z [M+H]+ | Observed Peak Area (Arbitrary Units) | Relative Abundance (%) |

| d0 (C8H8O2) | 137.0597 | 5,000 | 0.5 |

| d1 (C8H7DO2) | 138.0660 | 15,000 | 1.5 |

| d2 (C8H6D2O2) | 139.0723 | 30,000 | 3.0 |

| d3 (C8H5D3O2) | 140.0785 | 950,000 | 95.0 |

| Isotopic Purity (d3) | 95.0% |

Table 3: Representative HRMS data for the determination of isotopic enrichment of m-Anisaldehyde-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy is used to confirm the position of deuteration and can also provide an estimate of isotopic enrichment by analyzing the residual proton signal at the deuterated site.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvent (e.g., CDCl3).

Procedure:

-

Dissolve a sample of the purified m-Anisaldehyde-d3 in a deuterated solvent.

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signal corresponding to the methoxy protons (around 3.8 ppm) and compare it to the integration of a non-deuterated, well-resolved signal, such as the aldehyde proton (around 9.9 ppm).

-

The isotopic enrichment is estimated by the reduction in the integral of the methoxy proton signal relative to the integral of the aldehyde proton.

| Proton Signal | Chemical Shift (δ, ppm) | Expected Integral (Non-deuterated) | Observed Integral (Deuterated) |

| Aldehyde (-CHO) | ~9.9 | 1.00 | 1.00 |

| Aromatic (Ar-H) | ~7.1-7.5 | 4.00 | 4.01 |

| Methoxy (-OCH3) | ~3.8 | 3.00 | 0.045 |

Table 4: Representative ¹H NMR data for m-Anisaldehyde-d3.

From the ¹H NMR data, the residual proton content in the methoxy group is (0.045 / 3.00) * 100% = 1.5%. This indicates a deuterium incorporation of approximately 98.5%.

Conclusion

This guide provides a robust framework for the synthesis and characterization of m-Anisaldehyde-d3. The described synthetic method is efficient and high-yielding, while the analytical protocols using HRMS and NMR allow for accurate determination of isotopic enrichment. By following these procedures, researchers can confidently prepare and validate m-Anisaldehyde-d3 for its intended applications in drug development and other scientific fields.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of m-Anisaldehyde in Flavored Beverages using m-Anisaldehyde-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of m-Anisaldehyde in flavored beverage samples. Due to the complexity of food matrices, an accurate and reliable analytical method is crucial for quality control and regulatory compliance. This method utilizes m-Anisaldehyde-d3, a stable isotope-labeled internal standard, to compensate for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2] The protocol outlines a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control of m-Anisaldehyde in complex beverage matrices.

Introduction

m-Anisaldehyde is an aromatic compound used as a flavoring agent in various food products and beverages. Monitoring its concentration is essential to ensure product consistency and adherence to regulatory standards. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level compounds in complex mixtures due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for quantitative LC-MS/MS analysis.[1][2] The internal standard, m-Anisaldehyde-d3, co-elutes with the native analyte and experiences similar ionization suppression or enhancement, thereby correcting for variations in sample preparation and instrument response.[1][4] This application note provides a comprehensive protocol for the quantification of m-Anisaldehyde in flavored beverages using m-Anisaldehyde-d3 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: m-Anisaldehyde (≥98% purity), m-Anisaldehyde-d3 (isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Extraction Solvent: Dichloromethane (HPLC grade)

-

Reagents: Anhydrous sodium sulfate

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

1. Standard Stock Solutions:

-

Prepare individual stock solutions of m-Anisaldehyde and m-Anisaldehyde-d3 in methanol at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

2. Working Standard Solutions:

-

Prepare a series of working standard solutions of m-Anisaldehyde by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Prepare a working internal standard solution of m-Anisaldehyde-d3 at a concentration of 1 µg/mL in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 5 mL of the beverage sample into a 15 mL centrifuge tube.

-

Spike the sample with 50 µL of the 1 µg/mL m-Anisaldehyde-d3 internal standard working solution.

-

Add 5 mL of dichloromethane to the tube.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 500 µL of 50:50 methanol/water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 5 min, hold for 2 min, then re-equilibrate |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| m-Anisaldehyde | 137.1 | 95.1 | 0.1 | 20 | 15 |

| m-Anisaldehyde | 137.1 | 77.1 | 0.1 | 20 | 25 |

| m-Anisaldehyde-d3 | 140.1 | 98.1 | 0.1 | 20 | 15 |

Data Presentation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Method Validation Data

| Parameter | Result |

| Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD, n=6) | < 5% |

| Inter-day Precision (%RSD, n=6) | < 8% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of m-Anisaldehyde.

Conclusion

The developed LC-MS/MS method using m-Anisaldehyde-d3 as an internal standard provides a reliable and accurate means for the quantification of m-Anisaldehyde in flavored beverage samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to high precision and accuracy. The simple sample preparation procedure and rapid chromatographic analysis make this method well-suited for routine quality control in the food and beverage industry.

References

Application Note: Quantification of Phenolic Aldehydes Using m-Anisaldehyde-d3 by Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic aldehydes are a class of organic compounds that are significant in various industries, including food, beverage, and pharmaceuticals, due to their sensory properties and biological activities. Accurate quantification of these compounds is crucial for quality control, flavor profiling, and safety assessment. This application note describes a robust and sensitive method for the quantification of common phenolic aldehydes, such as vanillin and syringaldehyde, using a stable isotope-labeled internal standard, m-Anisaldehyde-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[1][2]

While a specific validated method for m-Anisaldehyde-d3 was not found in the available literature, this document provides a representative protocol based on established methods for the analysis of phenolic aldehydes. The quantitative data presented is based on a validated LC-MS/MS method for vanillin and syringaldehyde, which demonstrates the expected performance of such an analytical approach.[3]

Experimental Protocols

Materials and Reagents

-

Analytes: Vanillin, Syringaldehyde, and other phenolic aldehydes of interest.

-

Internal Standard: m-Anisaldehyde-d3

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

-

Chemicals: Ammonium acetate.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits may be used for complex matrices.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each phenolic aldehyde and m-Anisaldehyde-d3 in methanol.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. The concentration range should be selected based on the expected concentration of the analytes in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of m-Anisaldehyde-d3 at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, calibration standards, and quality control samples.

Sample Preparation

The sample preparation method should be optimized based on the sample matrix. Below are general procedures for liquid and solid samples.

For Liquid Samples (e.g., beverages, biological fluids):

-

To 1 mL of the liquid sample, add a known volume of the m-Anisaldehyde-d3 internal standard spiking solution.

-

Vortex the sample for 30 seconds.

-

For protein-rich samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge.[4]

-

The supernatant can be directly injected or further cleaned up using Solid Phase Extraction (SPE) if necessary.[5]

-

Evaporate the solvent and reconstitute the residue in the mobile phase.[5]

For Solid Samples (e.g., food products, plant material):

-

Homogenize a known weight of the solid sample.

-

Perform a solvent extraction (e.g., with methanol or acetonitrile). An ultrasonic bath can be used to improve extraction efficiency.[6]

-

Spike the extract with the m-Anisaldehyde-d3 internal standard.

-

Centrifuge the sample to pellet solid material.

-

The supernatant can be filtered and injected or subjected to further cleanup using SPE.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrument and analytes.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 45 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific analytes).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for each analyte and the internal standard must be determined by infusing the individual standard solutions into the mass spectrometer. For example, for vanillin, a potential transition could be m/z 151 -> 136. The corresponding transition for m-Anisaldehyde-d3 would be shifted by 3 Da (m/z 154 -> 139).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

-

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the method, based on a validated LC-MS/MS method for vanillin and syringaldehyde.[3] The use of m-Anisaldehyde-d3 as an internal standard is expected to yield similar or improved performance, particularly in terms of accuracy and precision.

| Parameter | Vanillin | Syringaldehyde |

| Linearity Range (mg/L) | 0.05 - 10 | 0.05 - 10 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/L) | 11.6 | 12.7 |

| Limit of Quantification (LOQ) (µg/L) | 38.2 | 42.0 |

| Recovery (%) | 99.0 - 103.2 | 93.0 - 106.8 |

| Intra-day Precision (%RSD) | < 1.0 | < 2.0 |

| Inter-day Precision (%RSD) | < 1.5 | < 4.5 |

Table 1: Expected quantitative performance parameters for the analysis of vanillin and syringaldehyde based on a validated LC-MS/MS method.[3]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

Application of m-Anisaldehyde-d3 in Targeted Metabolomics Studies

Application Note

Introduction

Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool in drug discovery and development. It provides critical insights into disease mechanisms, potential drug targets, and the efficacy and toxicity of therapeutic interventions.[1][2][3][4] However, the chemical diversity and wide concentration range of metabolites present a significant analytical challenge. Many important metabolites, such as biogenic amines and hormones, are present at low concentrations and may exhibit poor ionization efficiency or chromatographic retention, making them difficult to detect and quantify accurately using standard liquid chromatography-mass spectrometry (LC-MS) methods.[5]

Chemical derivatization is a strategy used to overcome these limitations. By reacting metabolites with a derivatizing agent, their chemical properties can be altered to enhance their analytical performance.[5] Stable isotope-labeled derivatization reagents, such as m-Anisaldehyde-d3, offer a significant advantage for quantitative metabolomics. The deuterium-labeled reagent acts as an internal standard that can be spiked into a sample. Since the labeled and unlabeled derivatized metabolites have nearly identical chemical and physical properties, they co-elute during chromatography, but are distinguishable by mass spectrometry.[6] This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to more accurate and precise quantification.[6]

m-Anisaldehyde-d3 is a deuterated aromatic aldehyde that can be used as a derivatization agent for the targeted analysis of primary and secondary amine-containing metabolites, as well as hydrazines and hydroxylamines. The derivatization reaction, a Schiff base formation, introduces a stable, ionizable group that improves the chromatographic retention and mass spectrometric detection of the target analytes.

Principle of Derivatization

m-Anisaldehyde-d3 reacts with primary and secondary amines to form a Schiff base (an imine). This reaction is typically carried out in an organic solvent and may be catalyzed by a mild acid. The resulting derivatized metabolite is more hydrophobic and has a higher molecular weight, which can lead to improved retention on reversed-phase chromatography columns and better separation from interfering matrix components. The anisaldehyde moiety can also enhance ionization efficiency in mass spectrometry. The presence of the three deuterium atoms in the methoxy group of m-Anisaldehyde-d3 allows it to serve as a stable isotope-labeled internal standard for the accurate quantification of the corresponding underivatized metabolites.

Experimental Workflow for Targeted Metabolomics using m-Anisaldehyde-d3

Caption: Experimental workflow for targeted metabolomics using m-Anisaldehyde-d3 derivatization.

Protocol: Derivatization of Amine-Containing Metabolites with m-Anisaldehyde-d3 for LC-MS/MS Analysis

This protocol provides a general procedure for the derivatization of primary and secondary amine-containing metabolites in a biological matrix extract using m-Anisaldehyde and its deuterated analog, m-Anisaldehyde-d3, for quantification by LC-MS/MS.

Materials:

-

m-Anisaldehyde

-

m-Anisaldehyde-d3

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Sodium cyanoborohydride (optional, for reductive amination)

-

Internal Standard (IS) Stock Solution: 1 mg/mL m-Anisaldehyde-d3 in methanol.

-

Derivatization Reagent Stock Solution: 1 mg/mL m-Anisaldehyde in methanol.

-

Biological samples (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Experimental Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard (m-Anisaldehyde-d3) at a final concentration of 100 ng/mL.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a solution containing 1 mg/mL m-Anisaldehyde in methanol and 0.1% formic acid.

-

Vortex briefly to mix.

-

Incubate the mixture at 60°C for 30 minutes.

-

(Optional) For a more stable product via reductive amination, after the initial incubation, add 10 µL of a freshly prepared 5 mg/mL solution of sodium cyanoborohydride in methanol and incubate for an additional 60 minutes at room temperature.

-

After incubation, evaporate the solvent to dryness under nitrogen.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for the derivatized analytes and the deuterated internal standard.

-

-

Data Presentation

The use of m-Anisaldehyde-d3 as an internal standard allows for the generation of a calibration curve to quantify the target metabolites. The following tables represent typical quantitative data that would be obtained from a validated assay.

Table 1: Linearity of Detection for a Derivatized Amine-Containing Metabolite

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| R² | 0.9995 |

Table 2: Assay Performance Characteristics

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85-110% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction between an amine-containing metabolite and m-Anisaldehyde-d3.

Caption: Schiff base formation between an amine and m-Anisaldehyde-d3.

The use of m-Anisaldehyde-d3 as a derivatization agent and internal standard offers a robust and sensitive method for the targeted quantification of amine-containing metabolites in complex biological matrices. This approach enhances the analytical properties of target molecules, leading to improved chromatographic separation and mass spectrometric detection. The stable isotope-labeled internal standard ensures high accuracy and precision, making this methodology well-suited for applications in drug development, clinical research, and fundamental metabolomics studies.

References

- 1. avensonline.org [avensonline.org]

- 2. Metabolomics and lipidomics strategies in modern drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Pharmacokinetic Analysis of m-Anisaldehyde and its Metabolite Using m-Anisaldehyde-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pharmacokinetic (PK) profiling of drug candidates and their metabolites is a cornerstone of preclinical and clinical drug development. Accurate quantification of these entities in biological matrices is essential for understanding absorption, distribution, metabolism, and excretion (ADME) properties. m-Anisaldehyde, an aromatic aldehyde, undergoes metabolic transformation, primarily through oxidation, to its corresponding carboxylic acid, m-anisic acid. To ensure the accuracy and precision of bioanalytical methods, the use of stable isotope-labeled internal standards is the industry gold standard. This application note details a robust and high-throughput method for the pharmacokinetic analysis of m-Anisaldehyde and its primary metabolite, m-anisic acid, in plasma using m-Anisaldehyde-d3 as an internal standard.

Deuterated internal standards, such as m-Anisaldehyde-d3, are ideal for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte. This ensures they co-elute during chromatography and experience similar ionization effects, effectively correcting for variations during sample preparation and analysis.

Metabolic Pathway of m-Anisaldehyde

The primary metabolic pathway of m-Anisaldehyde involves the oxidation of the aldehyde group to a carboxylic acid, a reaction often catalyzed by aldehyde oxidase enzymes in the liver. This biotransformation results in the formation of m-anisic acid, the major metabolite. Understanding this pathway is crucial for designing comprehensive pharmacokinetic studies that monitor both the parent compound and its key metabolites.

Caption: Metabolic conversion of m-Anisaldehyde to m-Anisic Acid.

Experimental Protocol: LC-MS/MS Analysis of m-Anisaldehyde and m-Anisic Acid

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of m-Anisaldehyde and m-anisic acid in plasma.

Materials and Reagents

-

m-Anisaldehyde (analytical standard)

-

m-Anisic acid (analytical standard)

-

m-Anisaldehyde-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (e.g., rat, human)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-Anisaldehyde, m-anisic acid, and m-Anisaldehyde-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the m-Anisaldehyde and m-anisic acid stock solutions with 50:50 methanol:water to create calibration curve standards.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the m-Anisaldehyde-d3 stock solution in acetonitrile.

-

Calibration Curve and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

-

Inject 5 µL into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

| Parameter | m-Anisaldehyde | m-Anisic Acid | m-Anisaldehyde-d3 (IS) |

| Ionization Mode | ESI Positive | ESI Negative | ESI Positive |

| MRM Transition | m/z 137.1 -> 95.1 | m/z 151.1 -> 107.1 | m/z 140.1 -> 98.1 |

| Collision Energy | 15 eV | 20 eV | 15 eV |

| Cone Voltage | 25 V | 30 V | 25 V |

Data Presentation

The following tables present representative data from a pharmacokinetic study of a structurally similar aromatic aldehyde, protocatechuic aldehyde, and its metabolite, protocatechuic acid, in rats. This data is illustrative of the expected results from a study using m-Anisaldehyde-d3.

Method Validation Summary

| Parameter | m-Anisaldehyde | m-Anisic Acid |

| Linearity Range (ng/mL) | 2 - 2000 | 2 - 2000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2 |

| Intra-day Precision (%RSD) | < 7% | < 6% |

| Inter-day Precision (%RSD) | < 6% | < 5% |

| Accuracy (%RE) | -3% to +1% | -3% to +1% |

| Recovery (%) | > 85% | > 85% |

| Matrix Effect (%) | 95 - 105 | 95 - 105 |

Representative Pharmacokinetic Parameters in Rats

The following pharmacokinetic parameters were determined after oral (50 mg/kg) and intravenous (10 mg/kg) administration of protocatechuic aldehyde to rats.

Oral Administration (50 mg/kg)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) |

| Protocatechuic Aldehyde | 350 ± 50 | 0.25 | 450 ± 60 | 1.5 ± 0.3 |

| Protocatechuic Acid | 1200 ± 150 | 0.5 | 3500 ± 400 | 2.5 ± 0.5 |

Intravenous Administration (10 mg/kg)

| Analyte | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) |

| Protocatechuic Aldehyde | 2500 ± 300 | 1200 ± 150 | 1.2 ± 0.2 |

| Protocatechuic Acid | 800 ± 100 | 2800 ± 300 | 2.8 ± 0.4 |

Data presented as mean ± SD and is illustrative.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of m-Anisaldehyde and its primary metabolite, m-anisic acid, in plasma. The use of m-Anisaldehyde-d3 as an internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic studies in a drug development setting. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of aromatic aldehydes and their metabolites.

Application Note: High-Throughput Analysis of Carbonyl Compounds in Environmental Water Samples Using m-Anisaldehyde-d3 as an Internal Standard

Introduction

Carbonyl compounds, including aldehydes and ketones, are a significant class of environmental pollutants originating from both anthropogenic and natural sources. Their presence in water bodies is a growing concern due to their potential adverse effects on aquatic ecosystems and human health. Accurate and reliable quantification of these compounds is crucial for environmental monitoring and risk assessment. This application note describes a robust and sensitive method for the analysis of a range of carbonyl compounds in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The use of m-Anisaldehyde-d3 as a deuterated internal standard is central to this method, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of using a deuterated internal standard like m-Anisaldehyde-d3 lies in its near-identical chemical and physical properties to the target analytes.[1][2] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it undergoes the same extraction, derivatization (if any), and analysis conditions as the native analytes. Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[3][4] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate quantification. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis in complex matrices.[5][6]

Experimental Workflow

The analytical workflow is designed for efficiency and accuracy. It begins with sample collection and preservation, followed by the addition of the m-Anisaldehyde-d3 internal standard. The samples are then subjected to solid-phase extraction to concentrate the analytes and remove interfering matrix components. The final extracts are analyzed by GC-MS in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.

Caption: Experimental workflow for the analysis of carbonyl compounds in water.

Quantitative Data Summary

The method was validated for a suite of common carbonyl compounds in various water matrices (drinking water, river water, and wastewater effluent). The use of m-Anisaldehyde-d3 as an internal standard significantly improved the method's performance, particularly in complex matrices like wastewater effluent. The tables below summarize the quantitative data.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte | MDL (µg/L) | LOQ (µg/L) |

| Formaldehyde | 0.1 | 0.3 |

| Acetaldehyde | 0.2 | 0.6 |

| Benzaldehyde | 0.05 | 0.15 |

| Butyraldehyde | 0.1 | 0.3 |

| Hexanaldehyde | 0.08 | 0.24 |

| m-Tolualdehyde | 0.05 | 0.15 |

Table 2: Recovery and Precision in Spiked Water Samples (n=5)

| Analyte | Spiked Conc. (µg/L) | Drinking Water Recovery (%) ± RSD (%) | River Water Recovery (%) ± RSD (%) | Wastewater Effluent Recovery (%) ± RSD (%) |

| Benzaldehyde | 1.0 | 98.2 ± 3.5 | 95.4 ± 4.8 | 92.1 ± 6.2 |

| Hexanaldehyde | 1.0 | 101.5 ± 2.8 | 97.9 ± 5.1 | 94.3 ± 7.5 |

| m-Tolualdehyde | 1.0 | 99.3 ± 3.1 | 96.8 ± 4.5 | 93.5 ± 6.8 |

Detailed Experimental Protocol

1. Reagents and Materials

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all pesticide residue grade or higher.

-

Standards: Certified reference standards of all target carbonyl compounds.

-

Internal Standard: m-Anisaldehyde-d3 (98-99% isotopic purity).

-

SPE Cartridges: 500 mg, 6 mL C18 cartridges.

-

Reagent Water: Deionized water, 18 MΩ·cm or higher.

-

Gases: Helium (carrier gas), Nitrogen (for evaporation) - high purity.

2. Standard Preparation

-

Stock Solutions (1000 mg/L): Prepare individual stock solutions of each analyte and the internal standard in methanol. Store at -20°C.

-

Working Standard Mix (10 mg/L): Combine appropriate volumes of the stock solutions and dilute with methanol.

-

Internal Standard Spiking Solution (1 mg/L): Dilute the m-Anisaldehyde-d3 stock solution in methanol.

-

Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 50 µg/L by diluting the working standard mix. Spike each calibration standard with the internal standard spiking solution to a final concentration of 5 µg/L.

3. Sample Preparation and Extraction

-

Collect 500 mL water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Adjust the pH to ~3 with hydrochloric acid.

-

Add 25 µL of the 1 mg/L m-Anisaldehyde-d3 internal standard spiking solution to each 500 mL sample, resulting in a concentration of 5 µg/L.

-

Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of reagent water (pH 3). Do not allow the cartridge to go dry.

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 10 mL of reagent water.

-

Dry the cartridge under vacuum for 20 minutes.

-

Elute the analytes with 2 x 4 mL of DCM.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL, splitless

-

Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: SIM Ions for Quantification and Confirmation

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzaldehyde | 106 | 77 | 105 |

| Hexanaldehyde | 56 | 44 | 82 |

| m-Tolualdehyde | 119 | 91 | 120 |

| m-Anisaldehyde-d3 (IS) | 139 | 110 | 138 |

Logical Relationship: Benefits of Using a Deuterated Internal Standard

The use of a deuterated internal standard like m-Anisaldehyde-d3 is a critical component of a robust analytical method, directly addressing several challenges inherent in trace environmental analysis.

Caption: Benefits of using a deuterated internal standard in environmental analysis.

Conclusion

This application note presents a reliable and sensitive GC-MS method for the quantification of carbonyl compounds in various environmental water matrices. The incorporation of m-Anisaldehyde-d3 as an internal standard is essential for mitigating matrix effects and correcting for procedural inconsistencies, thereby ensuring the high accuracy and precision required for regulatory compliance and environmental research. The detailed protocol provides a solid foundation for laboratories aiming to implement robust monitoring of these important environmental contaminants.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Cr(VI) in soil samples from a contaminated area in northern Italy by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using m-Anisaldehyde-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in diverse fields, including environmental monitoring, food science, clinical diagnostics, and pharmaceutical drug development. The inherent volatility of these compounds presents analytical challenges, leading to potential sample loss and variability during preparation and analysis. The use of a stable isotope-labeled internal standard (IS) is a robust strategy to mitigate these issues and enhance the precision and accuracy of quantitative analysis.[1] This application note provides a detailed protocol for the quantification of VOCs using m-Anisaldehyde-d3 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

m-Anisaldehyde-d3, a deuterated analog of m-anisaldehyde, serves as an ideal internal standard for the analysis of aromatic aldehydes and other structurally related VOCs. Its chemical and physical properties closely mirror those of the target analytes, ensuring it behaves similarly during extraction, injection, and chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer, enabling reliable correction for variations in sample handling and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. The deuterated standard, in this case, m-Anisaldehyde-d3, acts as a surrogate for the target analytes. Any loss of analyte during sample preparation or injection will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

Materials and Reagents

-

Target VOCs: Analytical standards of the VOCs of interest.

-

Internal Standard: m-Anisaldehyde-d3

-

Solvent: Purge-and-trap grade methanol[2]

-

Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Syringes: Gas-tight syringes for standard and sample preparation

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

Preparation of Stock Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of m-Anisaldehyde-d3 and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at 4°C.

-

Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the target VOCs at a concentration of 1 mg/mL in methanol. For a mixture of VOCs, a combined stock solution can be prepared. Store at 4°C.

Preparation of Calibration Standards

-